molecular formula C4H4N4O2S B1272136 6-Amino-5-nitropyrimidine-4-thiol CAS No. 13754-21-7

6-Amino-5-nitropyrimidine-4-thiol

Cat. No. B1272136
CAS RN: 13754-21-7
M. Wt: 172.17 g/mol
InChI Key: GBZNXKPARWLUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-nitropyrimidine-4-thiol is a compound that belongs to the class of nitropyrimidines, which are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The compound itself has not been explicitly mentioned in the provided papers, but the papers discuss various derivatives and reactions of closely related nitropyrimidine compounds, which can provide insights into the chemical behavior and properties of 6-amino-5-nitropyrimidine-4-thiol.

Synthesis Analysis

The synthesis of nitropyrimidine derivatives often involves the reaction of chloro-nitropyrimidines with amines or thiols. For instance, the reaction of 5-amino-6-mercaptopyrimidines with 1,3-dimethyl-5-nitro-6-chlorouiracil leads to the formation of tetrahydrodipyrimidothiazine derivatives . Similarly, the reaction of 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines results in nitrogen-containing derivatives . These methods suggest that the synthesis of 6-amino-5-nitropyrimidine-4-thiol could potentially be achieved through analogous reactions involving the appropriate chloro-nitropyrimidine and thiol-containing compounds.

Molecular Structure Analysis

The molecular structure of nitropyrimidine derivatives is often confirmed using spectral methods such as IR spectroscopy and mass spectrometry . The structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing regioselectivity of substitution and the presence of intra- and intermolecular hydrogen bonding . These findings suggest that 6-amino-5-nitropyrimidine-4-thiol may also exhibit specific regioselectivity in its reactions and could form hydrogen bonds that influence its molecular conformation.

Chemical Reactions Analysis

Nitropyrimidines undergo various chemical reactions, including hydrazinolysis, which can lead to the formation of triazoles and other heterocyclic compounds . The reactivity of nitropyrimidines with thiols can result in condensation and redox products, indicating a rich chemistry that could be applicable to 6-amino-5-nitropyrimidine-4-thiol as well . Additionally, the unusual aromatic substitution observed in the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine suggests that nitropyrimidines can participate in unexpected reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyrimidine derivatives can be inferred from their molecular structures and the types of reactions they undergo. For example, the presence of amino and nitro groups can influence the acidity and basicity of the compound, as well as its solubility in various solvents. The hydrogen bonding observed in 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine suggests that 6-amino-5-nitropyrimidine-4-thiol may also have a propensity for forming hydrogen bonds, which could affect its melting point, boiling point, and solubility . The reactivity of the compound with amines and thiols indicates that it may be a versatile intermediate for the synthesis of more complex molecules .

Future Directions

The synthesis and study of pyrimidines, including 6-Amino-5-nitropyrimidine-4-thiol, continue to be an active area of research. Future directions could include the development of new pyrimidines as anti-inflammatory agents , and the exploration of synthetic methods to produce this significant class of heterocyclic systems .

properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)4(11)7-1-6-3/h1H,(H3,5,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZNXKPARWLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377899
Record name 6-amino-5-nitropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-nitropyrimidine-4-thiol

CAS RN

13754-21-7
Record name 6-Amino-5-nitro-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409301
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-nitropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.